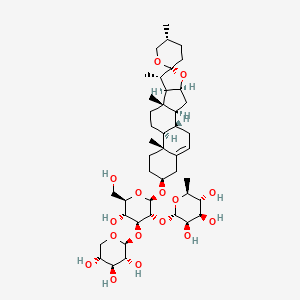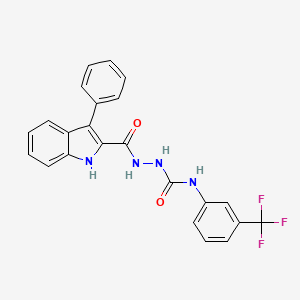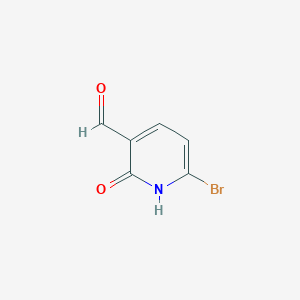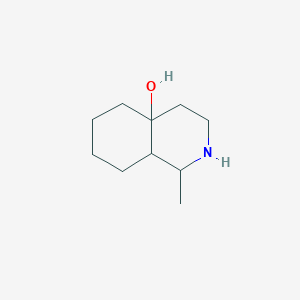
Ophiopogonin D'
Übersicht
Beschreibung
Ophiopogonin D (OP-D) is a steroidal glycoside extracted from the root tuber of Ophiopogon japonicus . It is well known for its anti-inflammatory, anti-oxidant, and anti-cancer effects . It is also therapeutic for various diseases such as diabetic myocardial injuries, obesity, atopic dermatitis, and osteoporosis .
Chemical Reactions Analysis
Ophiopogonin D has been shown to have significant cell viability inhibition and anti-proliferative effects in Cell Counting Kit-8 (CCK-8) assay and colony formation assay . It has also been found to induce nucleolar stress by depletion of IPO7 and XPO1 .
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
OP-D has garnered attention for its potential in cancer therapy. Notably, it abrogates the STAT3 signaling cascade in non-small cell lung carcinoma (NSCLC) cells and tissue specimens . Here’s how it works:
Cardiovascular Protection
Recent studies highlight OP-D’s role in protecting cardiomyocytes against doxorubicin-induced injury . Its antioxidant properties contribute to cardioprotection.
Anti-Oxidation Activity
OP-D’s ability to counter oxidative stress makes it relevant in oxidative damage-related diseases.
For further reading, you can refer to the original research articles:
- Cancers : Lee JH, Kim C, Lee SG, Sethi G, Ahn KS. “Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma.”
- The Role of Ophiopogonin D in Atherosclerosis : Huang et al. “OPD suppresses inflammation and inhibits oxidant stress.”
- Ophiopogon Polysaccharide Promotes Metabolism : Various activities of Ophiopogonis Radix and its ingredients.
Wirkmechanismus
Target of Action
Ophiopogonin D (OP-D) is a steroidal glycoside extracted from the traditional Chinese herb Ophiopogon japonicus . It has been found to primarily target the Nuclear Factor κB (NF-κB) signaling pathway and Cytochrome P450 2J3 (CYP2J3) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . CYP2J3 is an enzyme involved in the metabolism of drugs and other xenobiotics .
Mode of Action
OP-D interacts with its targets, leading to significant changes in cellular processes. It has a high affinity with the REL-homology domain of NF-κB-p65, affecting its translocation to the nucleus . This interaction inhibits the apoptosis of intestinal mucosa cells, restores the intestinal barrier, and alleviates inflammation . OP-D also induces the expression of CYP2J3, which in turn regulates intracellular calcium .
Biochemical Pathways
OP-D affects several biochemical pathways. It attenuates epithelial-mesenchymal transition and excessive deposition of extracellular matrix in the lungs, promotes the apoptosis of lung fibroblasts, and blocks the differentiation of lung fibroblasts into myofibroblasts . Multi-omics techniques and bioinformatics analysis have shown that OP-D blocks the AKT/GSK3β pathway . Additionally, it has been found to inhibit the NF-κB signaling pathway .
Pharmacokinetics
It is known that op-d is a small molecular compound, which suggests it may have good bioavailability .
Result of Action
OP-D has been shown to exert potent anti-tumor activity against various cancer cells. It induces apoptosis via a RIPK1-related pathway, increases the protein expression levels of RIPK1 and Bim, and decreases the levels of cleaved-RIPK1, caspase 8, cleaved-caspase 8, Bid, caspase 10, and cleaved-caspase 10 . It also inhibits the proliferation, induces the apoptosis, and suppresses the migration of NCI-H1299 cells .
Action Environment
It is known that op-d is extracted from the root tuber of ophiopogon japonicus, a plant that grows in specific environmental conditions . This suggests that the growth conditions of the plant may indirectly influence the properties and efficacy of OP-D.
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Ophiopogonin D . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-36(52)34(50)31(47)21(3)55-40)37(33(49)29(16-45)57-41)58-39-35(51)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39+,40+,41-,42+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYACEDUQHWXQZ-QOYNBSPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316978 | |
| Record name | Ophiopogonin D' | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ophiopogonin D' | |
CAS RN |
65604-80-0 | |
| Record name | Ophiopogonin D' | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65604-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ophiopogonin D' | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular formula and weight of Ophiopogonin D'?
A1: Ophiopogonin D' has the molecular formula C45H74O12 and a molecular weight of 807.04 g/mol. []
Q2: Are there any spectroscopic data available for Ophiopogonin D'?
A2: Yes, studies have used 2D NMR techniques, including COSY, HMQC, and HMBC, to assign carbon and proton signals, characterizing its structure. []
Q3: How does Ophiopogonin D' exert its anti-tumor effects?
A3: Research indicates that Ophiopogonin D' induces necroptosis in androgen-dependent prostate cancer cells. This process is mediated by the activation of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and mixed lineage kinase domain-like protein (MLKL). [, ]
Q4: Does Ophiopogonin D' interact with other signaling pathways?
A4: Yes, in addition to necroptosis, Ophiopogonin D' has been shown to regulate the expression levels of Fas ligand, androgen receptor, and prostate-specific antigen in a RIPK1-dependent manner. [] Studies also suggest involvement in the IL6/STAT3 pathway, contributing to its anti-inflammatory effects in acute pancreatitis models. [, ]
Q5: Does Ophiopogonin D' offer any cardiovascular benefits?
A5: Research suggests Ophiopogonin D' can increase SERCA2a interaction with phospholamban by promoting CYP2J3 upregulation, potentially contributing to improved calcium handling in cardiomyocytes. [] It also shows protective effects against doxorubicin-induced autophagic cardiomyocyte injury by reducing mitochondrial damage and ROS generation. []
Q6: Are there any studies exploring the impact of Ophiopogonin D' on gut microbiota?
A6: Yes, in high-fat diet-induced metabolic syndrome mouse models, Ophiopogonin D' administration led to changes in gut microbiota composition, specifically a decrease in the Firmicutes-to-Bacteroidetes ratio, suggesting a potential role in modulating gut dysbiosis. [] Further studies in ApoE knockout mice indicated its ability to alter gut microbiota composition and fecal metabolites, contributing to its atheroprotective effects. []
Q7: How is Ophiopogonin D' metabolized in the body?
A7: While detailed pharmacokinetic data is limited in the provided research, a study utilizing LC-MS/MS successfully quantified Ophiopogonin D' in rat serum following the administration of Shengmai injection, suggesting its absorption into systemic circulation. []
Q8: What analytical methods are used to quantify Ophiopogonin D'?
A8: High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) is a common method for quantifying Ophiopogonin D' in various matrices, including plant extracts and pharmaceutical preparations. [, , , , , ] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed for simultaneous quantification of Ophiopogonin D' and other constituents in complex mixtures. [, ]
Q9: Are there any specific challenges associated with the analysis of Ophiopogonin D'?
A9: Analysis of saponins like Ophiopogonin D' can be challenging due to their complex structures and diverse polarities. Studies have used techniques like high-performance thin-layer chromatography (HPTLC) in conjunction with 1H NMR to overcome these challenges and improve the identification and quantification of Ophiopogonin D' in plant materials. []
Q10: Is there any information available on the safety and toxicology of Ophiopogonin D'?
A10: While the provided research focuses on its therapeutic potential, a study highlighted potential hemolytic effects of Ophiopogonin D' in vivo using global metabolomic and lipidomic analysis. [] This underscores the need for further investigation into its safety profile and potential toxicity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B2366699.png)

![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2366702.png)
![[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2366704.png)

![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)






![(2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2366719.png)
![N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2366721.png)